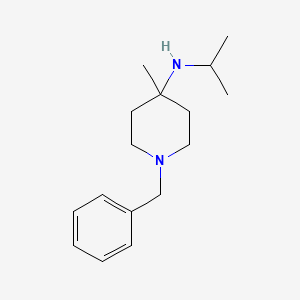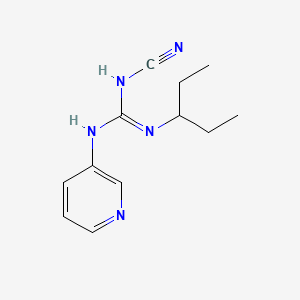
Guanidine, 2-cyano-1-(3-pentyl)-3-(3-pyridyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-1-(1-ethylpropyl)-3-(3-pyridyl)guanidine is a synthetic organic compound that belongs to the class of guanidines Guanidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1-(1-ethylpropyl)-3-(3-pyridyl)guanidine typically involves the reaction of a suitable guanidine precursor with a cyano-containing reagent. Common synthetic routes may include:
Step 1: Preparation of the guanidine precursor by reacting an amine with a cyanamide.
Step 2: Introduction of the ethylpropyl group through alkylation reactions.
Step 3: Coupling with a pyridyl-containing reagent under appropriate conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:
Use of continuous flow reactors: to enhance reaction efficiency.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice.
Purification techniques: like crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-1-(1-ethylpropyl)-3-(3-pyridyl)guanidine can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to amines or other derivatives.
Substitution: The pyridyl group can participate in substitution reactions, especially in the presence of electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Bases or acids: To facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitriles or carboxylic acids, while reduction could produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving guanidines.
Medicine: Potential use in drug development due to its unique structure.
Industry: Possible applications in the development of agrochemicals or materials.
Mécanisme D'action
The mechanism of action of 2-Cyano-1-(1-ethylpropyl)-3-(3-pyridyl)guanidine would depend on its specific interactions with molecular targets. Generally, guanidines can interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Cyano-3-(3-pyridyl)guanidine
- 2-Cyano-1-(1-methylpropyl)-3-(3-pyridyl)guanidine
- 2-Cyano-1-(1-ethylpropyl)-3-(2-pyridyl)guanidine
Uniqueness
2-Cyano-1-(1-ethylpropyl)-3-(3-pyridyl)guanidine is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its ethylpropyl group and the position of the pyridyl group can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
60560-01-2 |
|---|---|
Formule moléculaire |
C12H17N5 |
Poids moléculaire |
231.30 g/mol |
Nom IUPAC |
1-cyano-2-pentan-3-yl-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C12H17N5/c1-3-10(4-2)16-12(15-9-13)17-11-6-5-7-14-8-11/h5-8,10H,3-4H2,1-2H3,(H2,15,16,17) |
Clé InChI |
VUTFWRRFRIIESD-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)N=C(NC#N)NC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


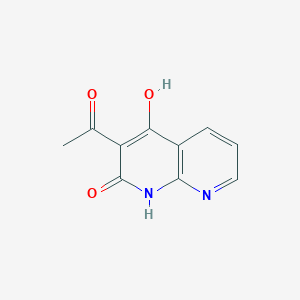
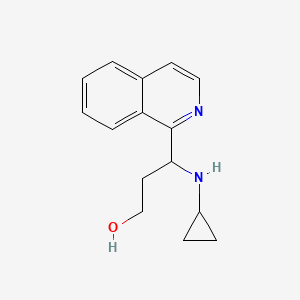
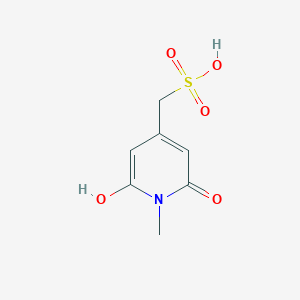
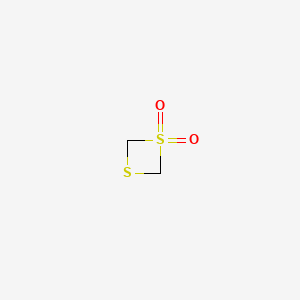


![Methyl 4-(4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)benzoate](/img/structure/B13952780.png)

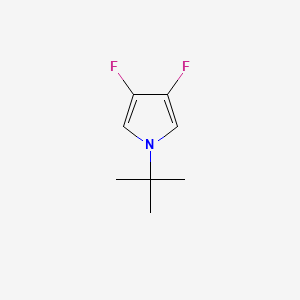
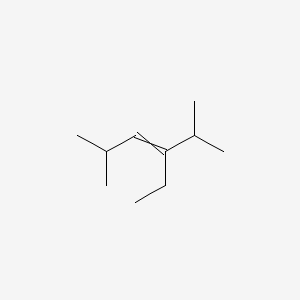
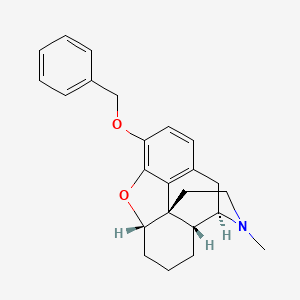
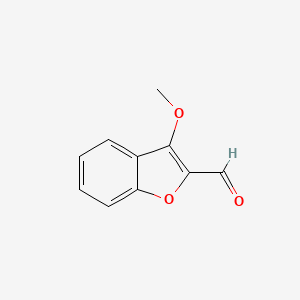
![2-Chloro-5-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952810.png)
